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molecular formula Mn(NO3)2·4H2O<br>H8MnN2O10 B1583092 Manganese nitrate tetrahydrate CAS No. 20694-39-7

Manganese nitrate tetrahydrate

Cat. No. B1583092
M. Wt: 251.01 g/mol
InChI Key: ALIMWUQMDCBYFM-UHFFFAOYSA-N
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Patent
US08809580B2

Procedure details

50 mL of acetic acid, 0.137 g of manganese nitrate tetrahydrate, 0.159 g of cobalt nitrate hexahydrate, TEMPO (0.42 g), CH3CO2Na (2.24 g) and 10 g of 2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol were placed in a reaction vessel as described in example 17 except that a 100 mL vessel instead of a 200 mL vessel was used. The reaction was carried out and worked up as described in example 9. Distillation gave 7.29 g of acid (1.6 mmHg, 58° C.). Yield: 70%.
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Quantity
0.159 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
CC1(C)N([O])C(C)(C)CCC1.CC(O[Na])=[O:14].[F:17][C:18]([F:38])([CH:21]([F:37])[O:22][C:23]([F:36])([F:35])[C:24]([F:34])([F:33])[C:25]([F:32])([F:31])[O:26][C:27]([F:30])([F:29])[F:28])[CH2:19][OH:20]>O.O.O.O.[N+]([O-])([O-])=O.[Mn+2].[N+]([O-])([O-])=O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Co+2].[N+]([O-])([O-])=O.C(O)(=O)C>[F:17][C:18]([F:38])([CH:21]([F:37])[O:22][C:23]([F:36])([F:35])[C:24]([F:33])([F:34])[C:25]([F:31])([F:32])[O:26][C:27]([F:28])([F:29])[F:30])[C:19]([OH:14])=[O:20] |f:3.4.5.6.7.8.9,10.11.12.13.14.15.16.17.18,^1:4|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2.24 g
Type
reactant
Smiles
CC(=O)O[Na]
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
10 g
Type
reactant
Smiles
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
Name
Quantity
0.137 g
Type
catalyst
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Name
Quantity
0.159 g
Type
catalyst
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in example 17 except that a 100 mL vessel instead of a 200 mL vessel
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.29 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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